molecular formula C8H7F2NO2 B1471658 6-(2,2-Difluoroethoxy)nicotinaldehyde CAS No. 1555510-04-7

6-(2,2-Difluoroethoxy)nicotinaldehyde

Cat. No.: B1471658
CAS No.: 1555510-04-7
M. Wt: 187.14 g/mol
InChI Key: ZKUVXNUOOFYCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2-Difluoroethoxy)nicotinaldehyde is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of nicotinaldehyde, where the aldehyde group is substituted with a 2,2-difluoroethoxy group.

Properties

IUPAC Name

6-(2,2-difluoroethoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-7(10)5-13-8-2-1-6(4-12)3-11-8/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUVXNUOOFYCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroethoxy)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include an organic solvent and an alkali to facilitate the reaction. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1. PPAR Agonists

One significant application of 6-(2,2-Difluoroethoxy)nicotinaldehyde is its role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in various metabolic processes. Research has indicated that compounds similar to this compound can enhance PPARδ activity, which is crucial for treating metabolic diseases, muscular disorders, and other conditions related to mitochondrial dysfunction .

  • Case Study : In a study involving Duchenne Muscular Dystrophy (DMD), compounds structurally related to this compound were shown to improve mitochondrial biogenesis and function in muscle cells. This suggests that such compounds could potentially enhance endurance and reduce muscle degeneration in DMD models .

2. Anti-Inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that certain derivatives of nicotinic aldehydes exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions . The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in therapeutic contexts.

Biological Research

1. Cancer Research

The compound’s structure allows for investigations into its potential role in cancer treatment. Given the relationship between nicotinic compounds and cellular signaling pathways involved in tumorigenesis, studies are being conducted to evaluate how this compound might influence cancer cell proliferation and survival .

  • Case Study : Preliminary studies have suggested that nicotinic aldehydes can induce apoptosis in certain cancer cell lines. While specific data on this compound is limited, its analogs have shown promise in inhibiting tumor growth through modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,2-Difluoroethoxy)nicotinic acid
  • 6-(2,2-Difluoroethoxy)nicotinyl alcohol
  • 6-(2,2-Difluoroethoxy)nicotinyl chloride

Uniqueness

6-(2,2-Difluoroethoxy)nicotinaldehyde is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules .

Biological Activity

6-(2,2-Difluoroethoxy)nicotinaldehyde is a derivative of nicotinaldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyridine derivatives, known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The incorporation of difluoroethoxy enhances its chemical stability and may influence its biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H9F2NO\text{C}_{10}\text{H}_{9}\text{F}_{2}\text{N}\text{O}

This structure features a pyridine ring with a formyl group and a difluoroethoxy substituent, which potentially alters its lipophilicity and reactivity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of nicotinaldehyde have been tested against various bacterial strains and fungi. A comparative analysis revealed that certain compounds demonstrated potent activity against Staphylococcus aureus and Candida albicans, suggesting that modifications in the structure can enhance efficacy against resistant strains .

CompoundActivity AgainstReference
This compoundS. aureus, C. albicans
Nicotinaldehyde DerivativesVarious bacteria and fungi

Cytotoxicity Studies

In assessing the cytotoxicity of this compound, researchers have utilized various cell lines. Notably, the compound was evaluated for its effects on human cancer cell lines. The results indicated minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Interference with Cellular Metabolism : The presence of the difluoroethoxy group may enhance membrane permeability, allowing for greater intracellular accumulation and subsequent metabolic interference.

Case Studies

  • Antibacterial Efficacy : A study conducted by Simitary et al. demonstrated that derivatives from the nicotinaldehyde family exhibited significant antibacterial properties when tested against clinical isolates of Staphylococcus aureus. The study highlighted the structural modifications that led to increased potency compared to standard antibiotics .
  • Antifungal Activity : Another investigation focused on the antifungal properties of related compounds against Candida albicans. The results indicated that certain modifications could lead to enhanced antifungal activity, providing insights into structure-activity relationships crucial for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,2-Difluoroethoxy)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-(2,2-Difluoroethoxy)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.